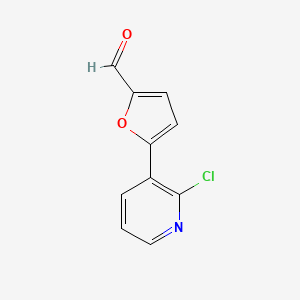
5-(2-Chloro-3-pyridyl)-2-furaldehyde
Übersicht
Beschreibung
5-(2-Chloro-3-pyridyl)-2-furaldehyde (5-CPA) is a small molecule that has a wide range of potential applications in a variety of scientific fields. It is a versatile compound that can be used in the synthesis of various compounds, as well as in the study of various biochemical and physiological processes. 5-CPA is a potent inhibitor of a variety of enzymes and has been studied for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- 5-Pyridyl-2-furaldehydes, including derivatives like 5-(2-Chloro-3-pyridyl)-2-furaldehyde, are synthesized via a palladium-catalyzed cross-coupling process. This synthesis involves a four-step, one-pot procedure including deprotonation, transmetalation, Pd-mediated cross-coupling, and aldehyde deprotection. Triorganozincate is a critical intermediate in this synthesis, demonstrating the ability to transfer all three groups in the cross-coupling reaction with haloaromatics (Gauthier et al., 2002).
Adsorption and Separation
- In the context of adsorption and separation, 2-furaldehyde derivatives are absorbed by a CdL(2) porous framework, leading to the generation of new host-guest complexes. This process highlights the capacity of the CdL(2) framework to protect active functional groups like -CHO from external reactions. Notably, 2-furaldehyde derivatives exhibit selective transformations to corresponding radicals within the CdL(2) host upon light irradiation, showcasing their potential in radical generation and storage (Liu, Ma, & Dong, 2010).
Chemical Analysis and Applications
- 5-Hydroxymethyl-2-furaldehyde, closely related to this compound, is characterized using various spectroscopic and analytical techniques. Its molecular geometry, vibrational properties, electronic properties, and chemical shifts are comprehensively analyzed, providing crucial insights into its potential applications in various fields, including medicinal chemistry and material science (Rajkumar et al., 2020).
Catalysis and Organic Synthesis
- The compound plays a pivotal role in catalysis and organic synthesis. For instance, 5-aryl-2-furaldehydes, including structures similar to this compound, are integral in the synthesis of a wide array of organic compounds. They react with various reagents under catalytic conditions to form diverse organic structures, exemplifying their versatility and utility in synthetic chemistry (Vakhula et al., 2018).
Eigenschaften
IUPAC Name |
5-(2-chloropyridin-3-yl)furan-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-10-8(2-1-5-12-10)9-4-3-7(6-13)14-9/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXESJFWGTPOPSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C2=CC=C(O2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



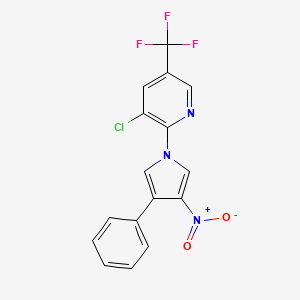
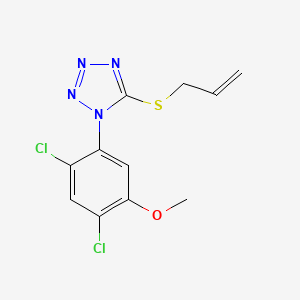
![2-Amino-4-(2-thienyl)-6-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B3036949.png)
![2-[5-(Dimethylamino)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B3036950.png)
![5-[(E)-1-(4-chlorophenoxy)-2-(4-chlorophenyl)ethenyl]-1H-pyrazole](/img/structure/B3036952.png)
![1-[(2-chlorobenzyl)oxy]-2-[3-(trifluoromethyl)phenyl]-1H-imidazo[4,5-b]pyridine](/img/structure/B3036956.png)


![1-[(2-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B3036959.png)
![5-Amino-2-[3-(trifluoromethyl)anilino]-1,3-thiazole-4-carbonitrile](/img/structure/B3036960.png)
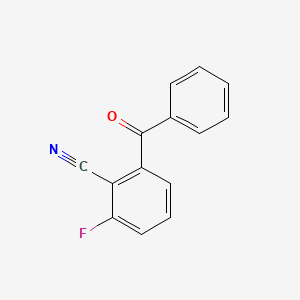
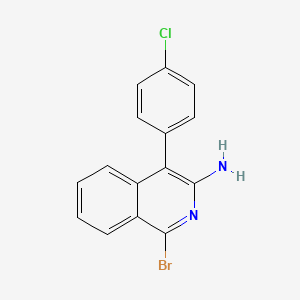
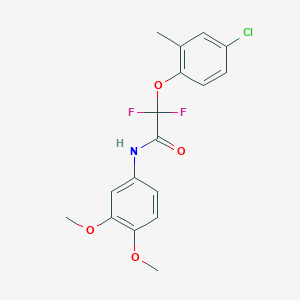
![2-(3-{[(4-Bromophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole](/img/structure/B3036966.png)